Cas no 55096-89-4 (benzyl(4-bromophenyl)methylamine)

Benzyl(4-bromophenyl)methylamine is a brominated aromatic amine derivative characterized by its versatile reactivity and structural utility in organic synthesis. The presence of both a benzyl and a 4-bromophenyl group enhances its applicability as an intermediate in pharmaceutical and agrochemical research. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its stable yet modifiable structure makes it valuable for constructing complex molecules, particularly in medicinal chemistry for lead optimization. The compound is typically handled under inert conditions to preserve its reactivity and purity. Suitable for controlled laboratory use with proper safety protocols.
benzyl(4-bromophenyl)methylamine structure
55096-89-4 structure
Product Name:benzyl(4-bromophenyl)methylamine
CAS No:55096-89-4
MF:C14H14BrN
MW:276.171662807465
CID:873941
PubChem ID:3876431
Update Time:2026-04-29

benzyl(4-bromophenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-1-(4-bromophenyl)methanamine
    • N-[(4-bromophenyl)methyl]-1-phenylmethanamine
    • N-benzyl-1-(4-bromophenyl)methanamine(SALTDATA: HCl)
    • 4-Bromodibenzylamin
    • 4-bromodibenzylamine
    • benzyl(4-bromophenyl)methylamine
    • Inchi: InChI=1S/C14H14BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
    • InChI Key: QXBYDLUZMIWCRP-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br

Computed Properties

  • Exact Mass: 275.03100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 12.03000
  • LogP: 4.12980

benzyl(4-bromophenyl)methylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

benzyl(4-bromophenyl)methylamine Pricemore >>

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Additional information on benzyl(4-bromophenyl)methylamine

Benzyl(4-Bromophenyl)Methylamine: A Comprehensive Overview

Benzyl(4-bromophenyl)methylamine, also known by its CAS number 55096-89-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a benzyl group, a 4-bromophenyl group, and a methylamine moiety. The benzyl group contributes aromatic stability, while the 4-bromophenyl group introduces electronic effects that can influence reactivity. The methylamine group adds nucleophilic properties, making this compound highly valuable in synthetic chemistry.

Recent studies have highlighted the importance of benzyl(4-bromophenyl)methylamine in drug discovery and material science. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's ability to act as a nucleophile in various coupling reactions has made it a key intermediate in organic synthesis.

One of the most notable advancements involving benzyl(4-bromophenyl)methylamine is its use in click chemistry. This approach leverages the compound's reactivity to form stable covalent bonds under mild conditions, facilitating the construction of complex molecular architectures. Click chemistry has revolutionized drug design by enabling rapid and efficient synthesis of potential therapeutic compounds.

In addition to its role in medicinal chemistry, benzyl(4-bromophenyl)methylamine has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel materials with tailored properties. For example, researchers have utilized this compound to create stimuli-responsive polymers that can change their physical properties in response to external stimuli such as temperature or pH.

The synthesis of benzyl(4-bromophenyl)methylamine typically involves multi-step processes that require precise control over reaction conditions. One common method involves the alkylation of 4-bromophenylamine with benzyl chloride in the presence of a base. This reaction is highly efficient and yields the desired product with high purity. Recent advancements in catalytic methods have further optimized this synthesis, reducing reaction times and improving yields.

From an environmental perspective, benzyl(4-bromophenyl)methylamine exhibits moderate toxicity, making it essential to handle it with appropriate safety measures. Its environmental impact is relatively low when compared to other hazardous chemicals, but proper disposal protocols must be followed to minimize ecological risks.

In conclusion, benzyl(4-bromophenyl)methylamine (CAS No: 55096-89-4) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance in the chemical industry is expected to grow further.

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